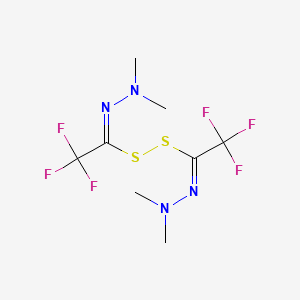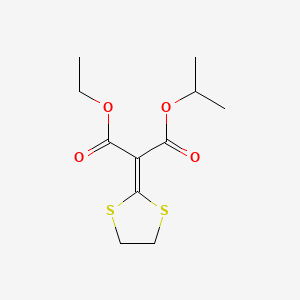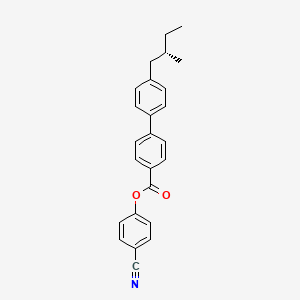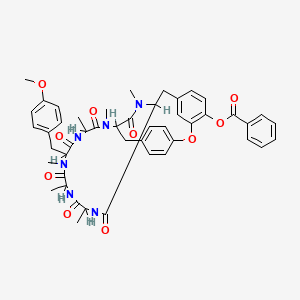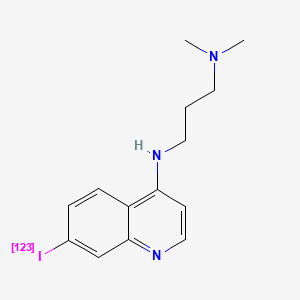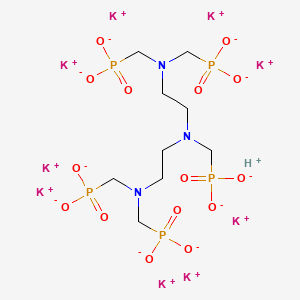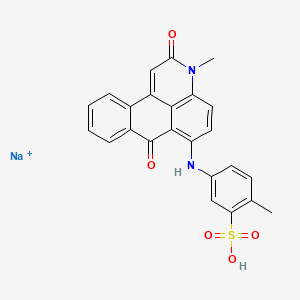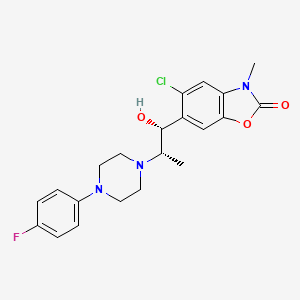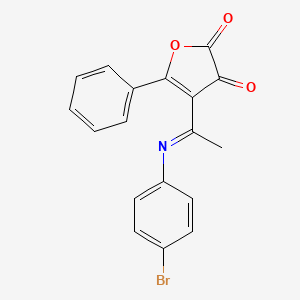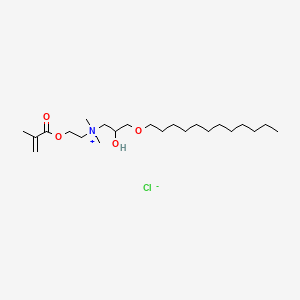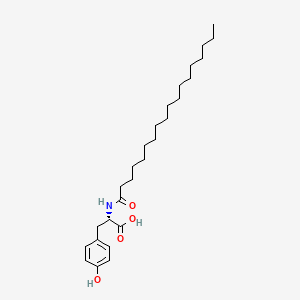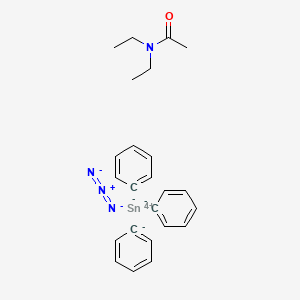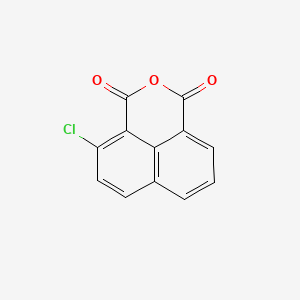
4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione, also known as 4-Chloro-1,8-naphthalic anhydride, is a chemical compound with the molecular formula C12H5ClO3 and a molecular weight of 232.62 g/mol . This compound is characterized by its off-white to light brown solid appearance and is known for its applications in the synthesis of dyes, pigments, and fluorescent brightening agents .
Preparation Methods
The synthesis of 4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione typically involves the chlorination of 1,8-naphthalic anhydride in the presence of sodium hydroxide solution . The reaction proceeds as follows:
Starting Material: 1,8-naphthalic anhydride
Reagent: Chlorine gas
Reaction Medium: Sodium hydroxide solution
Product: this compound
The reaction conditions involve maintaining the temperature and pH to ensure the selective chlorination of the naphthalic anhydride .
Chemical Reactions Analysis
4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound hydrolyzes in water, leading to the formation of corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can lead to the formation of active intermediates that interact with biological molecules, potentially leading to antimicrobial or other biological activities .
Comparison with Similar Compounds
4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione can be compared with other similar compounds, such as:
4-Bromo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione: Similar in structure but with a bromine atom instead of chlorine.
6-Chloro-1H,3H-benzo[de]isochromene-1,3-dione: Another chlorinated naphthalic anhydride derivative.
The uniqueness of this compound lies in its specific reactivity and applications in dye and pigment synthesis, as well as its potential biological activities .
Properties
CAS No. |
50817-72-6 |
|---|---|
Molecular Formula |
C12H5ClO3 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
6-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C12H5ClO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H |
InChI Key |
ORYGDXAYCHIBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


